Fluoxetine-d5 hydrochloride
Overview
Description
Fluoxetine-d5 (hydrochloride) is a deuterium-labeled version of fluoxetine hydrochloride, a well-known selective serotonin reuptake inhibitor. This compound is primarily used as an internal standard in mass spectrometry for the quantification of fluoxetine. The deuterium labeling helps in distinguishing the compound from its non-labeled counterpart during analytical procedures .
Mechanism of Action
Target of Action
Fluoxetine-d5 hydrochloride, a deuterium-labeled version of Fluoxetine hydrochloride , primarily targets the serotonin reuptake transporter . This transporter plays a crucial role in regulating the reuptake of serotonin, a neurotransmitter that influences mood, appetite, and sleep .
Mode of Action
This compound acts as a selective serotonin reuptake inhibitor (SSRI) . It binds to the serotonin reuptake transporter, inhibiting the reuptake of serotonin into the presynaptic neuron . This action increases the level of serotonin in the synaptic cleft, allowing it to remain there for a longer period and continuously stimulate the postsynaptic neuron . This results in enhanced serotonergic neurotransmission, which is associated with mood elevation .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to have an immunostimulatory effect on macrophages via regulation of the PI3K and P38 signaling pathways . Additionally, it has been found to contrast oxidative stress through direct ROS scavenging, modulation of the endogenous antioxidant defense system, and enhancement of the serotonin antioxidant capacity .
Pharmacokinetics
Fluoxetine is well absorbed after oral intake, highly protein-bound, and has a large volume of distribution . The elimination half-life of fluoxetine is about 1 to 4 days, while that of its metabolite norfluoxetine ranges from 7 to 15 days .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been associated with a series of neurological, behavioral, and neuroendocrine disruptions . In particular, it has been shown to induce the production of various cytokines in macrophage cells, demonstrating immunostimulatory properties .
Action Environment
The effects of this compound are influenced by the living environment. Consequently, SSRI administration in a favorable environment promotes a reduction of symptoms, whereas in a stressful environment leads to a worse prognosis .
Biochemical Analysis
Biochemical Properties
Fluoxetine-d5 Hydrochloride, like its non-deuterated counterpart, exhibits a marked preference for the serotonin transporter (Kd = 0.81 nM) over the norepinephrine transporter (Kd = 240 nM) and the dopamine transporter (Kd = 3,600 nM) . This selectivity allows it to effectively increase the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
Cellular Effects
This compound influences cell function by modulating the activity of the serotonin transporter, thereby altering serotonin levels within the cell. This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The primary mechanism of action of this compound involves the inhibition of the serotonin transporter. This prevents the reuptake of serotonin into the presynaptic neuron, resulting in an increased concentration of serotonin in the synaptic cleft. The increased serotonin levels then lead to enhanced activation of post-synaptic serotonin receptors .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can vary over time. Chronic treatment with Fluoxetine has been shown to induce alterations in gene expression and neurobiochemical analytes, implicating the importance of cellular genesis in Fluoxetine response .
Metabolic Pathways
This compound is metabolized primarily in the liver, with the main metabolic pathway involving N-demethylation to norfluoxetine, a process mediated by the cytochrome P450 system .
Transport and Distribution
This compound, like Fluoxetine, is lipophilic and is therefore able to cross the blood-brain barrier. Within cells and tissues, it is distributed fairly evenly, with the highest concentrations found in the liver and brain .
Subcellular Localization
As a small, lipophilic molecule, this compound does not have a specific subcellular localization. It is able to diffuse freely across cell membranes and can therefore be found throughout the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluoxetine-d5 (hydrochloride) involves the incorporation of deuterium atoms into the fluoxetine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated intermediates, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include deuterated solvents and catalysts that facilitate the incorporation of deuterium .
Industrial Production Methods
Industrial production of Fluoxetine-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of advanced technologies such as high-performance liquid chromatography and mass spectrometry is crucial in monitoring the synthesis and ensuring the deuterium incorporation is complete .
Chemical Reactions Analysis
Types of Reactions
Fluoxetine-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Fluoxetine-d5 (hydrochloride) can lead to the formation of fluoxetine N-oxide, while reduction can yield fluoxetine amine .
Scientific Research Applications
Fluoxetine-d5 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of fluoxetine and its metabolites.
Biology: Employed in studies investigating the pharmacokinetics and metabolism of fluoxetine.
Medicine: Utilized in clinical research to monitor the levels of fluoxetine in biological samples.
Industry: Applied in the quality control of fluoxetine production processes
Comparison with Similar Compounds
Similar Compounds
Fluoxetine hydrochloride: The non-deuterated version of Fluoxetine-d5 (hydrochloride).
Paroxetine hydrochloride: Another selective serotonin reuptake inhibitor with a similar mechanism of action.
Sertraline hydrochloride: A selective serotonin reuptake inhibitor used in the treatment of depression and anxiety disorders.
Uniqueness
Fluoxetine-d5 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms make it easier to distinguish from non-labeled compounds in mass spectrometry, enhancing the accuracy of quantification. This property is particularly valuable in pharmacokinetic studies and quality control processes .
Properties
IUPAC Name |
N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H/i2D,3D,4D,5D,6D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYXAJPCNFJEHY-CERKJNTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661982 | |
Record name | N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173020-43-3 | |
Record name | N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173020-43-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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